molecular formula C7H7NO3S B1624014 5-(Acetylamino)thiophene-2-carboxylic acid CAS No. 89499-46-7

5-(Acetylamino)thiophene-2-carboxylic acid

Cat. No.: B1624014
CAS No.: 89499-46-7
M. Wt: 185.2 g/mol
InChI Key: ZRQHWNVTOWFQTA-UHFFFAOYSA-N
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Description

5-(Acetylamino)thiophene-2-carboxylic acid is an organic compound with the molecular formula C(_7)H(_7)NO(_3)S and a molecular weight of 185.199 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, substituted with an acetylamino group at the 5-position and a carboxylic acid group at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)thiophene-2-carboxylic acid typically involves the acetylation of 5-amino-2-thiophenecarboxylic acid. One common method includes the reaction of 5-amino-2-thiophenecarboxylic acid with acetic anhydride under acidic conditions to introduce the acetyl group . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the mixture is heated to promote the acetylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 3- and 4-positions, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 5-Amino-2-thiophenecarboxylic acid.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(Acetylamino)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-thiophenecarboxylic acid: Lacks the acetyl group, making it less lipophilic and potentially altering its reactivity and biological activity.

    5-(Methylamino)thiophene-2-carboxylic acid: Contains a methylamino group instead of an acetylamino group, which can affect its chemical properties and interactions.

    5-(Benzylamino)thiophene-2-carboxylic acid: The bulkier benzyl group can significantly influence the compound’s steric properties and reactivity.

Uniqueness

5-(Acetylamino)thiophene-2-carboxylic acid is unique due to the presence of both an acetylamino group and a carboxylic acid group on the thiophene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-acetamidothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)8-6-3-2-5(12-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHWNVTOWFQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409453
Record name 5-(acetylamino)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-46-7
Record name 5-(acetylamino)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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